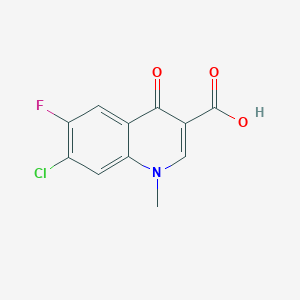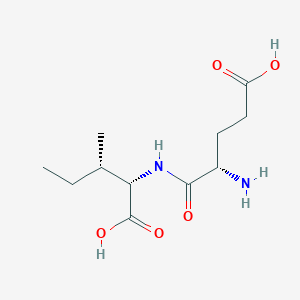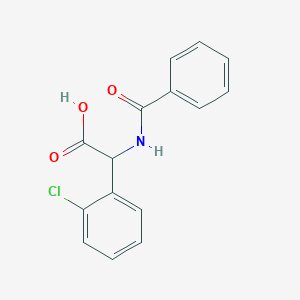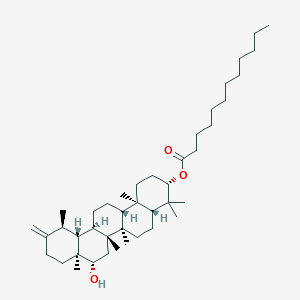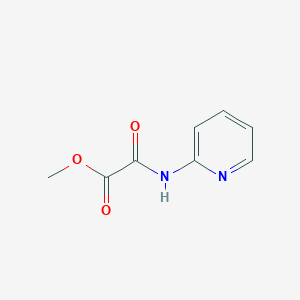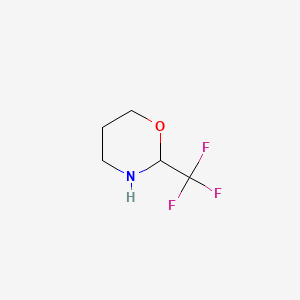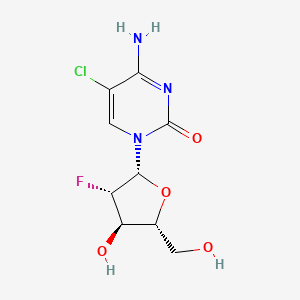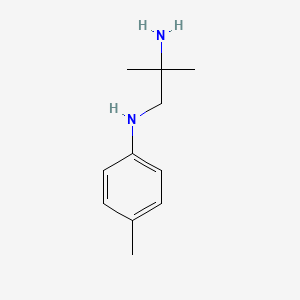
1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is an organic compound with the molecular formula C11H18N2 It is a derivative of 1,2-propanediamine, where one of the hydrogen atoms on the nitrogen is replaced by a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- typically involves the reaction of 1,2-propanediamine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1,2-propanediamine attacks the electrophilic carbon of the 4-methylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediamine: The parent compound without the 4-methylphenyl group.
2-Methyl-1,2-propanediamine: A similar compound with a methyl group on the nitrogen.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with an isopropyl group on the nitrogen.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can impart different chemical and biological properties compared to its analogs. This structural modification can enhance its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-methyl-1-N-(4-methylphenyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)13-8-11(2,3)12/h4-7,13H,8,12H2,1-3H3 |
Clé InChI |
WMIFUQGWFITTAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


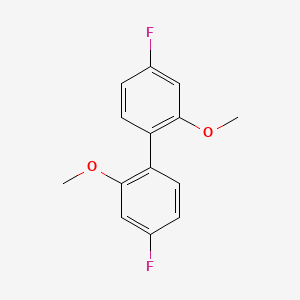
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)

